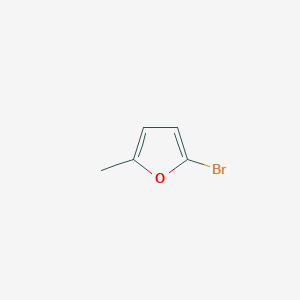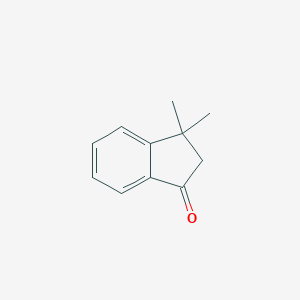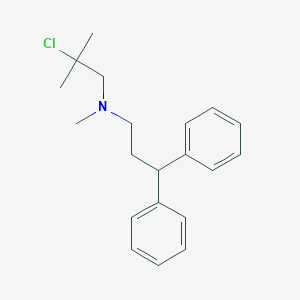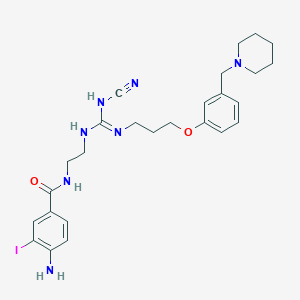
Iodoaminopotentidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodoaminopotentidine (IAP) is a chemical compound that belongs to the class of histamine H2 receptor antagonists. It is a potent and selective H2 receptor antagonist that has been widely used in scientific research. IAP has been shown to have a high affinity for the H2 receptor, which is responsible for regulating the secretion of gastric acid in the stomach. The purpose of
Wirkmechanismus
Iodoaminopotentidine works by binding to the H2 receptor on the parietal cells of the stomach, which reduces the secretion of gastric acid. This, in turn, helps to alleviate the symptoms of acid-related diseases such as peptic ulcers and GERD. This compound is also known to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the secretion of gastric acid, which can help to alleviate the symptoms of acid-related diseases. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, which may have therapeutic benefits in a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Iodoaminopotentidine is its high affinity for the H2 receptor, which makes it a potent and selective antagonist. This allows researchers to study the effects of H2 receptor antagonists on gastric acid secretion and other physiological processes. However, this compound also has some limitations. For example, it is not always easy to obtain pure this compound, and the synthesis process can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on Iodoaminopotentidine. One area of interest is the potential use of this compound in the treatment of inflammatory bowel disease (IBD), which is a chronic inflammatory condition of the gastrointestinal tract. This compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of IBD. Another area of interest is the development of new H2 receptor antagonists that are more potent and selective than this compound. This could lead to the development of more effective treatments for acid-related diseases.
Synthesemethoden
Iodoaminopotentidine is synthesized from a combination of aminopotentidine and iodine. The reaction takes place in the presence of a strong oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Iodoaminopotentidine has been widely used in scientific research, particularly in the field of gastroenterology. It has been used to study the role of histamine in regulating gastric acid secretion, as well as the mechanisms underlying acid-related diseases, such as peptic ulcers and gastroesophageal reflux disease (GERD). This compound has also been used to investigate the effects of H2 receptor antagonists on the immune system, inflammation, and cancer.
Eigenschaften
CAS-Nummer |
126632-01-7 |
|---|---|
Molekularformel |
C26H34IN7O2 |
Molekulargewicht |
603.5 g/mol |
IUPAC-Name |
4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]-3-iodobenzamide |
InChI |
InChI=1S/C26H34IN7O2/c27-23-17-21(8-9-24(23)29)25(35)30-11-12-32-26(33-19-28)31-10-5-15-36-22-7-4-6-20(16-22)18-34-13-2-1-3-14-34/h4,6-9,16-17H,1-3,5,10-15,18,29H2,(H,30,35)(H2,31,32,33) |
InChI-Schlüssel |
VJTYCMQYDRXNNY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N |
Kanonische SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N |
Andere CAS-Nummern |
126632-01-7 |
Synonyme |
I-APT iodoaminopotentidine N-(2-(4-amino-3-iodobenzamido)ethyl)-N'-cyano-N''(3-(3-(1-piperidinylmethyl)phenoxy)propyl)guanidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



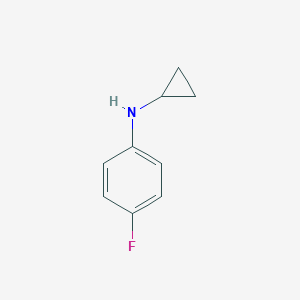
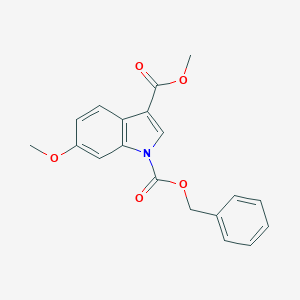

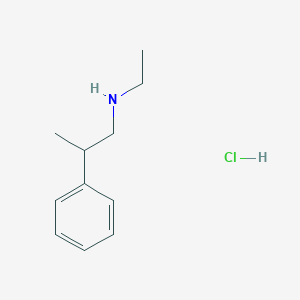
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)
